8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 1189977-37-4
Cat. No.: VC4839504
Molecular Formula: C25H19F2N3O2
Molecular Weight: 431.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189977-37-4 |
|---|---|
| Molecular Formula | C25H19F2N3O2 |
| Molecular Weight | 431.443 |
| IUPAC Name | 8-fluoro-5-[(4-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)13-29-15-28-23-21-12-19(27)9-10-22(21)30(24(23)25(29)31)14-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3 |
| Standard InChI Key | DYMVWTCRHVLSQY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |
Introduction
The compound 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule belonging to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step reactions that include the use of substituted benzyl and pyrimidine derivatives. These reactions may require specific conditions such as controlled temperature, pH, and the use of catalysts to optimize yields. Refluxing in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) is common for these types of reactions.
Biological Activity
Pyrimidine derivatives, including 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, are known for their diverse biological activities. While specific data on this compound's biological activity is not available, related compounds have shown anticancer, antimicrobial, and anti-inflammatory properties. The presence of fluorine atoms enhances its lipophilicity, which can improve its interaction with biological targets.
Potential Applications
Given its structural features and potential biological activities, 8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has potential applications in various fields, including medicinal chemistry and drug development. Further research involving cell lines or animal models would provide data on its efficacy and mechanisms of action through assays measuring cell viability, apoptosis, or inflammatory markers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume